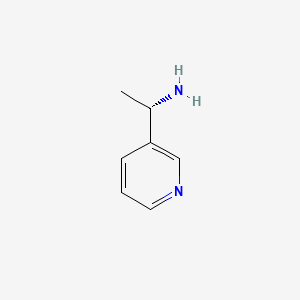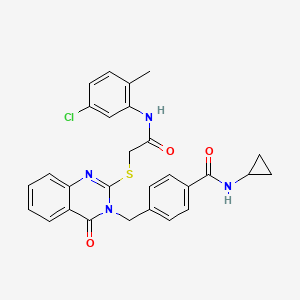
4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a quinazolinone ring, a benzamide group, and a thioether linkage. The presence of these functional groups suggests that the compound could have interesting biological activities.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves multi-step reactions, including the formation of the quinazolinone ring, the introduction of the thioether linkage, and the attachment of the benzamide group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The 3D structure would depend on the specific arrangement of these groups in space.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the functional groups present suggest that it could participate in a variety of reactions, including nucleophilic substitutions, condensations, and redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the presence of the thioether linkage could affect its stability.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Hikawa et al. (2012) describes a novel method for synthesizing 4-phenylquinazolinones, highlighting the role of water in the smooth generation of the (η(3)-benzyl)palladium species. This is crucial for the efficient synthesis of quinazolinone derivatives, including compounds similar to the one (Hikawa et al., 2012).
Antimicrobial Activities
- Bektaş et al. (2007) explored the antimicrobial activities of new 1,2,4-triazole derivatives, which are structurally related to quinazolinone compounds. Their findings could provide insights into the antimicrobial properties of similar compounds (Bektaş et al., 2007).
Electrochemical Synthesis
- Guirado et al. (2002) established a method for synthesizing 4-amino-2-aryl-2-oxazolines, which involves electrochemical reduction in an aprotic medium. This study may offer relevant insights into electrochemical methods applicable to the synthesis of complex quinazolinone derivatives (Guirado et al., 2002).
Biological Evaluation
- Mphahlele et al. (2016) synthesized and evaluated novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for cytotoxicity against various human cancer cell lines and antimalarial activity. This suggests potential applications of quinazolinone derivatives in cancer and malaria research (Mphahlele et al., 2016).
Synthesis Techniques
- Desai et al. (2007) discussed the synthesis and characterization of new quinazolines with potential antimicrobial agents, demonstrating the diverse synthetic approaches for compounds like 4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide (Desai et al., 2007).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken when working with it.
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for use in various fields, such as medicine or agriculture.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
properties
IUPAC Name |
4-[[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-17-6-11-20(29)14-24(17)31-25(34)16-37-28-32-23-5-3-2-4-22(23)27(36)33(28)15-18-7-9-19(10-8-18)26(35)30-21-12-13-21/h2-11,14,21H,12-13,15-16H2,1H3,(H,30,35)(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBIEHNQKNMCFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

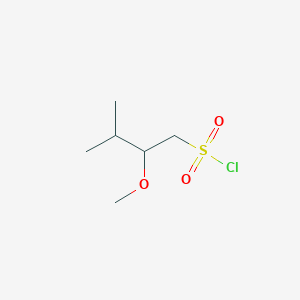
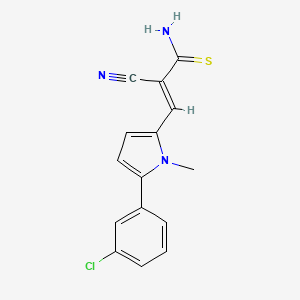
![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)
![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)
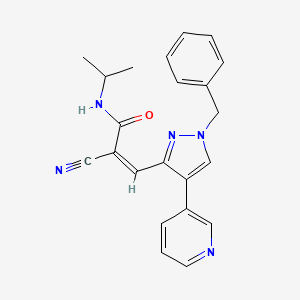
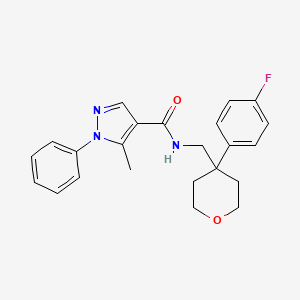
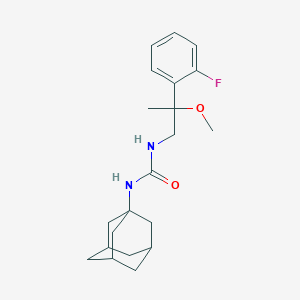
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
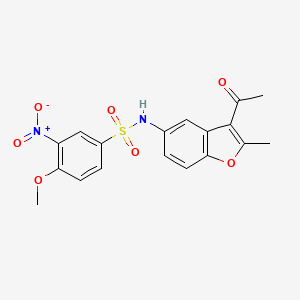
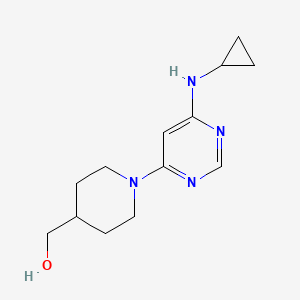
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
